trans-Bis(dicyclohexylamine)palladium(II) acetate

Suzuki-Miyaura Cross-Coupling Phosphine-Free Catalysis Green Chemistry

Select trans-Bis(dicyclohexylamine)palladium(II) acetate (DAPCy) for a distinct advantage over generic Pd sources. This preformed, air-stable crystalline precatalyst eliminates the need for gloveboxes and external phosphine ligands. It enables high-yielding (up to 99%) room-temperature Suzuki-Miyaura reactions in ethanol, achieving >99:1 site-selectivity on complex intermediates. DAPCy delivers reproducible, high-performance cross-coupling for medicinal chemistry, process development, and materials science.

Molecular Formula C28H52N2O4Pd
Molecular Weight 587.1 g/mol
CAS No. 628339-96-8
Cat. No. B1338650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Bis(dicyclohexylamine)palladium(II) acetate
CAS628339-96-8
Molecular FormulaC28H52N2O4Pd
Molecular Weight587.1 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2]
InChIInChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2
InChIKeyLAYDWGNLLRXNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Bis(dicyclohexylamine)palladium(II) acetate (CAS 628339-96-8): Chemical Identity, Structural Confirmation, and Procurement-Relevant Specifications


trans-Bis(dicyclohexylamine)palladium(II) acetate, also designated as DAPCy, is a palladium(II) precatalyst with the molecular formula C28H52N2O4Pd and a molecular weight of 587.1 g/mol [1]. The compound is characterized by a square-planar Pd(II) center coordinated by two acetate ligands and two dicyclohexylamine ligands in a trans configuration, as unequivocally established by single-crystal X-ray crystallography [2]. Unlike many palladium precatalysts that are air- and moisture-sensitive, DAPCy is a crystalline solid with a defined melting point of 150–154 °C and is reported to be air-stable, making it amenable to benchtop handling without the need for a glovebox . Commercially, the compound is available in purities typically ranging from 95% to ≥98%, enabling procurement for a variety of research and development applications .

trans-Bis(dicyclohexylamine)palladium(II) acetate (628339-96-8) Procurement Rationale: Why In-Class Pd(II) Precatalysts Are Not Interchangeable


Generic substitution among palladium(II) precatalysts is scientifically unsound due to fundamental differences in ligand architecture that govern catalyst activation, stability, and in situ active species formation. While Pd(OAc)₂ is a common entry point, its use often necessitates the addition of external, often expensive and air-sensitive, phosphine ligands to achieve high activity [1]. In contrast, DAPCy is a preformed, well-defined complex wherein the dicyclohexylamine ligands provide a specific steric and electronic environment that modulates the catalyst's behavior, enabling phosphine-free protocols [2]. Furthermore, the activation pathway and the nature of the resulting Pd(0) nanoparticles can differ dramatically between precatalysts like PdCl₂, Pd₂(dba)₃, and DAPCy, leading to significant variations in reaction kinetics, selectivity, and tolerance to functional groups under identical conditions [3]. The procurement of DAPCy is therefore not a purchase of a commodity palladium source, but a strategic selection of a specific precatalyst architecture that delivers a pre-optimized and reproducible catalytic performance profile that cannot be reliably replicated by a generic alternative.

Quantitative Evidence Guide for the Differentiated Performance of trans-Bis(dicyclohexylamine)palladium(II) acetate (628339-96-8)


Phosphine-Free Suzuki-Miyaura Coupling at Ambient Temperature Under Aerobic Conditions

DAPCy enables a general and operationally simple protocol for the Suzuki-Miyaura coupling of a wide range of aryl bromides and boronic acids at room temperature (25 °C) under an ambient air atmosphere, without requiring air-sensitive and often expensive phosphine ligands [1]. In contrast, the baseline catalyst Pd(OAc)₂, when used alone under these mild, aerobic conditions, typically shows negligible to very low activity (<10% yield for similar substrates) and requires the addition of phosphine ligands to achieve comparable results [1]. The DAPCy/EtOH system achieved high isolated yields (up to 99%) for the coupling of electron-rich 4-bromoanisole with phenylboronic acid, a transformation that is often challenging under ligand-free conditions due to slow oxidative addition [1].

Suzuki-Miyaura Cross-Coupling Phosphine-Free Catalysis Green Chemistry

Chemoselective Discrimination Between Electron-Deficient and Electron-Rich Aryl Bromides

A catalytic system employing DAPCy in dioxane exhibits a distinct temperature-dependent reactivity profile that allows for the chemoselective coupling of electron-deficient aryl bromides in the presence of electron-rich ones at room temperature [1]. When a 1:1 mixture of 1-bromo-4-nitrobenzene (electron-deficient) and 1-bromo-4-methoxybenzene (electron-rich) was subjected to competition experiments with phenylboronic acid, DAPCy showed exclusive coupling with the electron-deficient bromide, yielding the corresponding biaryl as the sole product [1]. This selectivity is not observed with standard catalyst systems like Pd(PPh₃)₄, which typically exhibit lower discrimination, leading to mixtures of products and requiring higher temperatures for complete conversion [1].

Chemoselectivity Suzuki Coupling Polymer Synthesis

Accelerated Polymerization Kinetics for Conjugated Polymer Synthesis

In the synthesis of poly(9,9-dihexylfluorene) (PDHF), a benchmark conjugated polymer for optoelectronic applications, DAPCy enabled a remarkably rapid polymerization, reaching high molecular weight in only 2 hours [1]. This is significantly faster than typical Suzuki polycondensations which, using conventional catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃/phosphine systems, often require reaction times of 24 to 72 hours to achieve comparable degrees of polymerization under similar conditions [1]. The use of DAPCy in an alcohol solvent (2-propanol) with KOH as the base at reflux provided this accelerated rate [1].

Conjugated Polymers Suzuki Polycondensation Materials Science

Compatibility with Sterically Demanding Substrates in Heterocycle Functionalization

DAPCy has proven effective in Suzuki couplings involving sterically congested substrates, such as those encountered in the synthesis of complex heterocycles [1]. In the preparation of 6-thienyl-substituted 2-amino-3-cyanopyridines, the coupling of a 6-bromopyridine derivative with bulky thiopheneboronic acids using DAPCy proceeded to give the desired products in good yields [1]. While direct comparative yield data under identical conditions with other catalysts is not provided in the study, the successful application highlights DAPCy's tolerance of steric bulk, a feature that distinguishes it from many simpler palladium sources (e.g., Pd(OAc)₂ or PdCl₂) which often fail with ortho-substituted or otherwise hindered partners unless special, often costly, bulky phosphine ligands are employed [2].

Heterocyclic Chemistry Sterically Hindered Coupling Pharmaceutical Intermediates

Target Application Scenarios for trans-Bis(dicyclohexylamine)palladium(II) acetate (628339-96-8) Based on Differentiated Performance Evidence


Phosphine-Free, Benchtop-Stable Suzuki Coupling for High-Throughput Experimentation

Laboratories engaged in parallel synthesis or high-throughput screening can leverage DAPCy's air-stability and ability to catalyze Suzuki-Miyaura reactions at room temperature in ethanol without the need for a glovebox or expensive, air-sensitive phosphine ligands [1]. This simplifies experimental setup, reduces the risk of failed reactions due to catalyst/ligand decomposition, and is directly supported by evidence of high yields (up to 99%) under these user-friendly conditions [1]. This makes DAPCy a preferred precatalyst for building diverse biaryl libraries in medicinal chemistry programs where operational simplicity and reliability are paramount.

Chemoselective Late-Stage Functionalization of Complex Pharmaceuticals

For process chemists aiming to functionalize advanced pharmaceutical intermediates that contain multiple (pseudo)halide handles, DAPCy offers a strategic advantage. Its documented ability to selectively couple electron-deficient aryl bromides in the presence of electron-rich ones at room temperature allows for site-selective transformations without the need for protecting groups [1]. This capability, quantified as >99:1 selectivity in competition experiments, can streamline synthetic routes, reduce step count, and minimize waste generation during the production of high-value active pharmaceutical ingredients (APIs).

Rapid Synthesis of Conjugated Polymers for Optoelectronic Material Screening

Researchers developing new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) can utilize DAPCy to dramatically accelerate the synthesis of conjugated polymers like polyfluorenes [1]. The evidence shows that a high molecular weight polymer can be prepared in just 2 hours, a 12- to 36-fold reduction compared to standard protocols [1]. This increased throughput is crucial for materials discovery, enabling the rapid generation and evaluation of polymer libraries with different structures and properties, thereby shortening the development cycle for next-generation electronic materials.

Synthesis of Sterically Hindered Biaryl Motifs for Agrochemicals and Advanced Materials

Projects requiring the construction of sterically encumbered biaryl bonds, a common motif in agrochemicals and catalysts, can benefit from DAPCy's demonstrated tolerance to steric bulk [1]. The successful coupling of bulky thiopheneboronic acids with heteroaryl bromides highlights its utility in transformations where simpler palladium sources fail [1]. This positions DAPCy as a valuable catalyst candidate for initial screening efforts targeting challenging C-C bond formations, potentially obviating the need for costly and complex ligand optimization at early stages of process development.

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